molecular formula C10H12N2O2S B2515703 3-[(Dimethylamino)carbonothioyl]aminobenzoic acid CAS No. 1273305-86-4

3-[(Dimethylamino)carbonothioyl]aminobenzoic acid

Cat. No.: B2515703
CAS No.: 1273305-86-4
M. Wt: 224.28
InChI Key: YEANDQORZFFKJJ-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)carbonothioyl]aminobenzoic acid is an organic compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a carbonothioyl group, which is further connected to an aminobenzoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 3-[(Dimethylamino)carbonothioyl]aminobenzoic acid typically involves the reaction of 3-aminobenzoic acid with dimethylcarbamothioyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

3-[(Dimethylamino)carbonothioyl]aminobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(Dimethylamino)carbonothioyl]aminobenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)carbonothioyl]aminobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

3-[(Dimethylamino)carbonothioyl]aminobenzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(dimethylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-12(2)10(15)11-8-5-3-4-7(6-8)9(13)14/h3-6H,1-2H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEANDQORZFFKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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